molecular formula C11H12N2OS B8686771 Cis-3-(BENZOTHIAZOL-2-YLAMINO)-CYCLOBUTANOL

Cis-3-(BENZOTHIAZOL-2-YLAMINO)-CYCLOBUTANOL

Cat. No.: B8686771
M. Wt: 220.29 g/mol
InChI Key: VWFUAFPXBBDNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-(BENZOTHIAZOL-2-YLAMINO)-CYCLOBUTANOL is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)cyclobutan-1-ol

InChI

InChI=1S/C11H12N2OS/c14-8-5-7(6-8)12-11-13-9-3-1-2-4-10(9)15-11/h1-4,7-8,14H,5-6H2,(H,12,13)

InChI Key

VWFUAFPXBBDNGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (1S,3S)-3-aminocyclobutanol hydrochloride (120 mg, 0.98 mmol, 1.0 eqv), 2-chloro-benzothiazole (purchased from ALDRICH™) (169 mg, 1 mmol, 1.02 eqv) and DIEA (286 mg, 2 mmol, 2.04 eqv) in NMP (2 mL) was heated to 180° C. for 2 hours in microwave. To the reaction mixture was added water, and the residue was extracted with EtOAc (30 mL). The combined organic layer was washed with brine and dried over Na2SO4. The organic layers were concentrated and purified by column chromatography on silica gel to give (1S,3S)-3-(benzo[d]thiazol-2-ylamino)cyclobutanol (160 mg, 0.72 mmol, yield 73%). ESI-MS (M+1): 221 calc. for C11H12N2OS 221.
[Compound]
Name
(1S,3S)-3-aminocyclobutanol hydrochloride
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
286 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.